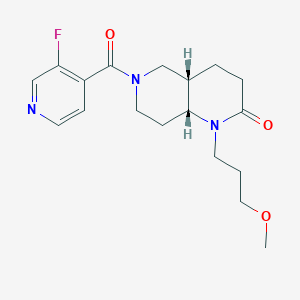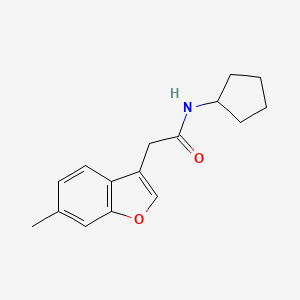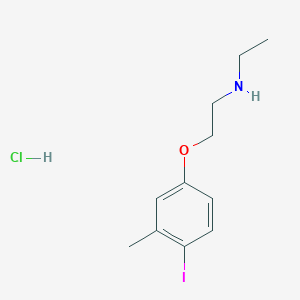![molecular formula C17H14ClN3O3S B5308463 3-(4-chlorophenyl)-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5308463.png)
3-(4-chlorophenyl)-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}acrylamide is a chemical compound that has been widely used in scientific research. This compound is a member of the acrylamide family and is commonly referred to as CNMA. CNMA is a synthetic compound that has been shown to have potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.
Mécanisme D'action
The mechanism of action of CNMA involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules play a crucial role in cell division, and the inhibition of their formation leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
CNMA has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer properties, CNMA has been shown to possess anti-inflammatory, antifungal, and antimicrobial properties. CNMA has also been shown to inhibit the activity of various enzymes, including tyrosine kinases and serine/threonine kinases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CNMA in lab experiments is its potent anticancer properties. CNMA has been shown to exhibit cytotoxic effects against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, one of the main limitations of using CNMA in lab experiments is its potential toxicity. CNMA has been shown to exhibit toxic effects on normal cells, and further studies are required to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the research of CNMA. One potential area of research is the development of CNMA-based anticancer drugs. Further studies are required to determine the optimal dosage and administration of CNMA for the treatment of cancer. Another potential area of research is the investigation of the molecular mechanisms underlying the anticancer properties of CNMA. Further studies are required to determine the specific targets of CNMA and the signaling pathways involved in its anticancer activity. Additionally, further studies are required to determine the safety and efficacy of CNMA in vivo and its potential applications in other fields of scientific research.
Méthodes De Synthèse
The synthesis of CNMA involves a multi-step process that requires the use of various reagents and solvents. The first step involves the preparation of 2-methyl-4-nitroaniline, which is then reacted with thionyl chloride to form 2-methyl-4-nitrophenyl isothiocyanate. This intermediate is then reacted with 4-chloroaniline to form the final product, CNMA.
Applications De Recherche Scientifique
CNMA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of CNMA is in the field of medicinal chemistry. CNMA has been shown to possess potent anticancer properties and has been investigated as a potential drug candidate for the treatment of various types of cancer.
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-11-10-14(21(23)24)7-8-15(11)19-17(25)20-16(22)9-4-12-2-5-13(18)6-3-12/h2-10H,1H3,(H2,19,20,22,25)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCRCRDCFWWSRF-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 1-methyl-2-oxo-6-propyl-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5308401.png)

![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5308426.png)
![5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5308431.png)
![5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine](/img/structure/B5308437.png)




![3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5308468.png)
![N-{1-[7-acetyl-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B5308474.png)